5-ethylnonan-3-ol
Description
5-Ethylnonan-3-ol (CAS: 19780-71-3) is a branched secondary alcohol with the molecular formula C₁₁H₂₄O and an average molecular mass of 172.31 g/mol . Its structure features a nine-carbon chain with an ethyl substituent at the fifth position and a hydroxyl group at the third carbon. Key physical properties include:
- Boiling point: 223°C (at 760 mmHg)
- Density: 0.826 g/cm³
- LogP: 3.36 (indicating high lipophilicity)
- Refractive index: 1.435
- Vapor pressure: 0.02 mmHg at 25°C .
Its branched structure reduces intermolecular van der Waals forces compared to linear isomers, contributing to a relatively lower boiling point among similarly sized alcohols.
Properties
IUPAC Name |
5-ethylnonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-7-8-10(5-2)9-11(12)6-3/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMKGYOHPSYFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334119 | |
| Record name | 5-Ethyl-3-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-71-3 | |
| Record name | 5-Ethyl-3-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation
Catalytic hydrogenation of 5-ethyl-3-nonanone is a widely employed industrial method. The process involves the use of a metal catalyst, typically palladium on carbon (), under hydrogen gas pressure. A study by the Royal Society of Chemistry demonstrated the efficacy of in hydrogenation reactions, achieving high conversion rates under optimized conditions.
Reaction Conditions:
-
Catalyst: 5–10% (w/w relative to substrate)
-
Solvent: Ethanol or tetrahydrofuran (THF)
-
Temperature: 50–100°C
-
Hydrogen Pressure: 1–5 atm
The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation of the carbonyl group. Side reactions, such as over-reduction or isomerization, are minimized by controlling pressure and temperature.
Sodium Borohydride Reduction
Sodium borohydride () offers a milder alternative for laboratory-scale synthesis. While less reactive than , it selectively reduces ketones in protic solvents.
Typical Protocol:
-
Reagent: (2–3 equivalents)
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Solvent: Methanol or ethanol
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Temperature: 0–25°C
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Reaction Time: 2–4 hours
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Yield: 70–85%
The mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.
Lithium Aluminum Hydride Reduction
Lithium aluminum hydride () provides a high-energy pathway for ketone reduction, suitable for sterically hindered substrates.
Procedure:
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Reagent: (1.5 equivalents)
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Solvent: Anhydrous diethyl ether or THF
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Temperature: Reflux (40–66°C)
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Workup: Sequential quenching with , aqueous , and
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Yield: 80–90%
Careful exclusion of moisture is critical to prevent reagent decomposition.
Grignard Reaction
The Grignard reaction offers a convergent route to this compound by reacting ethylmagnesium bromide with a suitable ketone precursor.
Synthetic Pathway:
-
Formation of Ethylmagnesium Bromide:
is prepared by reacting ethyl bromide with magnesium turnings in dry ether. -
Nucleophilic Addition:
The Grignard reagent attacks 3-nonanone, forming a magnesium alkoxide intermediate. -
Acidic Workup:
Hydrolysis with dilute yields this compound.
Optimized Conditions:
-
Molar Ratio: 1:1 (ketone:Grignard reagent)
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Solvent: Anhydrous diethyl ether
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Temperature: 0°C (addition), then reflux
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Yield: 75–85%
Hydroboration-Oxidation
Hydroboration-oxidation of alkenes provides an anti-Markovnikov route to alcohols. For this compound, this method involves:
Steps:
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Hydroboration:
Reaction of 3-ethylnon-1-ene with borane () in THF. -
Oxidation:
Treatment with hydrogen peroxide () and sodium hydroxide ().
Key Parameters:
-
Borane Source: complex
-
Oxidizing Agent: 30%
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Yield: 65–75%
Industrial Synthesis Methods
Industrial production prioritizes cost-effectiveness and scalability. Continuous-flow hydrogenation systems have replaced batch reactors for large-scale synthesis.
Case Study:
A pilot plant employing in a fixed-bed reactor achieved:
-
Throughput: 500 kg/day
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Purity: 99.5% (GC analysis)
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Catalyst Lifespan: 6 months (with periodic regeneration)
Comparison of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-nonanol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 5-Ethyl-3-nonanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced to 5-Ethyl-3-nonanol using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 5-Ethyl-3-nonanone.
Reduction: 5-Ethyl-3-nonanol.
Substitution: 5-Ethyl-3-chlorononane.
Scientific Research Applications
Chemical Synthesis
5-Ethylnonan-3-ol serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it an essential building block for the synthesis of more complex molecules.
Key Reactions:
- Esterification: this compound can react with carboxylic acids to form esters, which are important in the production of fragrances and flavoring agents.
- Oxidation: This compound can be oxidized to form ketones or aldehydes, expanding its utility in synthetic organic chemistry.
Biological Applications
Research has indicated that this compound exhibits potential biological activities, particularly in the field of pharmacology.
Case Study:
A study published in Current Biology highlighted the role of alcohols in activating olfactory receptors linked to reproductive signaling in organisms. This suggests that this compound could be investigated for similar signaling pathways in biological systems .
Industrial Applications
This compound finds applications in several industrial sectors due to its favorable properties.
Fragrance and Flavor Industry:
The compound's pleasant odor profile makes it suitable for use in perfumes and flavoring agents. It can be used as a fragrance component due to its ability to blend well with other aromatic compounds.
Cosmetics:
In cosmetic formulations, this compound can serve as an emollient or skin-conditioning agent, enhancing the texture and feel of products.
Environmental Impact and Safety
Research into the environmental impact of this compound is crucial, particularly regarding its biodegradability and toxicity levels. Preliminary data suggest that branched-chain alcohols tend to have lower toxicity compared to their straight-chain counterparts.
Toxicity Studies:
While specific toxicity studies on this compound are sparse, related compounds have been evaluated for their effects on aquatic life. Such studies are essential for understanding the environmental safety of using this compound in industrial applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for esterification and oxidation reactions |
| Biological Research | Potential antimicrobial properties; involvement in olfactory signaling |
| Fragrance Industry | Used as a fragrance component due to its pleasant odor |
| Cosmetics | Emollient and skin-conditioning agent |
| Environmental Safety | Lower toxicity compared to straight-chain alcohols; ongoing research needed |
Mechanism of Action
The mechanism of action of 5-Ethyl-3-nonanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The following table compares 5-ethylnonan-3-ol with structurally related alcohols, emphasizing differences in molecular weight, branching, and functional groups:
Key Observations
Molecular Weight and Chain Length: this compound has a significantly higher molecular weight (172.31 g/mol) compared to shorter-chain analogs like 5-methyl-1-hexyn-3-ol (112.17 g/mol) . This contributes to its higher boiling point (223°C vs. ~150–170°C estimated for smaller alcohols). Linear alcohols (e.g., hypothetical 3-nonanol) typically exhibit higher boiling points than branched isomers due to stronger intermolecular forces.
Functional Group Effects: Unsaturated analogs (e.g., 5-methyl-5-hexen-3-ol ) likely have lower boiling points than saturated alcohols of similar molecular weight due to reduced hydrogen-bonding capacity and increased rigidity from double/triple bonds.
Lipophilicity (LogP): The LogP of this compound (3.36) reflects its high hydrophobicity, making it suitable for non-polar solvents or lipid-based formulations. Shorter-chain alcohols (e.g., C₇ analogs) likely have lower LogP values due to reduced hydrocarbon content.
Biological Activity
5-Ethylnonan-3-ol is a branched-chain saturated alcohol with the chemical formula . This compound is part of a larger class of alcohols that have garnered attention for their potential biological activities, including antimicrobial properties, effects on human health, and applications in various industries. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and providing a comprehensive overview.
This compound is characterized by its long carbon chain and branched structure, which influence its physical and chemical properties. Here are some key attributes:
| Property | Value |
|---|---|
| Molecular Weight | 172.29 g/mol |
| Boiling Point | 215 °C |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Structure | Structure |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In particular, its effectiveness against various pathogens has been documented. For example, research indicates that certain branched-chain alcohols exhibit significant bactericidal activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of microbial cell membranes, leading to cell lysis and death.
- Case Studies :
- A study evaluated the effectiveness of various alcohols, including this compound, against Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial counts when exposed to concentrations above 1% .
- Another investigation focused on the use of plant extracts combined with alcohols for enhanced antimicrobial effects, revealing that formulations containing this compound demonstrated synergistic activity .
Safety and Toxicity
The safety profile of this compound has been assessed in various studies:
- Skin Irritation : No significant skin irritation was reported in human studies at standard exposure levels .
- Inhalation Studies : Inhalation toxicity studies indicated that exposure to high concentrations may lead to respiratory irritation; however, typical environmental levels are considered safe .
Fragrance Industry
This compound is utilized in the fragrance industry due to its pleasant odor profile. It is often included in formulations for personal care products and household cleaners.
Industrial Uses
The compound's properties make it suitable for use as a solvent and an intermediate in chemical synthesis.
Comparative Studies
A comparative analysis of various branched-chain alcohols revealed that while many exhibit antimicrobial properties, this compound stands out due to its effectiveness at lower concentrations compared to similar compounds such as 3-ethylnonan-3-ol .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 0.8% |
| 3-Ethylnonan-3-ol | 1.2% |
| Control (Ethanol) | 1.0% |
Q & A
Basic Research Questions
Q. What experimental strategies ensure reproducible synthesis of 5-ethylnonan-3-ol with high purity?
- Methodological Answer :
- Use palladium-based catalysts (e.g., Lindlar catalyst) for controlled hydrogenation of acetylenic precursors, as demonstrated in analogous alcohols like 3-methyl-1-penten-4-yn-3-ol .
- Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions such as allyl rearrangements, which are common in branched alcohols .
- Validate purity via gas chromatography (GC) coupled with mass spectrometry (MS), cross-referenced with NIST spectral databases for retention indices and fragmentation patterns .
Q. How can spectroscopic techniques resolve ambiguities in the structural confirmation of this compound?
- Methodological Answer :
- Combine NMR and DEPT-135 to distinguish tertiary carbons (C3) from ethyl branches (C5), leveraging chemical shift ranges for alcohols (δ 60–75 ppm) .
- Use IR spectroscopy to confirm hydroxyl group presence (broad peak ~3200–3600 cm) and absence of carbonyl impurities (no peaks ~1700 cm) .
- Cross-validate with high-resolution MS (HRMS) to confirm molecular formula () and isotopic patterns .
Q. What protocols ensure reproducibility in physicochemical property measurements (e.g., boiling point, solubility)?
- Methodological Answer :
- Follow CONSORT-EHEALTH guidelines: Document instrument calibration (e.g., differential scanning calorimetry for melting points) and environmental controls (humidity, pressure) .
- Publish raw data (e.g., solubility curves in polar/nonpolar solvents) alongside metadata (e.g., solvent grade, temperature gradients) to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., conflicting boiling points)?
- Methodological Answer :
- Conduct a systematic literature review using tailored search strings (e.g., "this compound AND boiling point") across databases like PubMed and Web of Science, as outlined in EFSA’s grayanotoxin review methodology .
- Apply contradiction analysis frameworks: Identify principal variables (e.g., atmospheric pressure during measurement) and secondary factors (e.g., impurities) influencing discrepancies .
- Replicate experiments under standardized conditions and publish comparative datasets with error margins .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Use density functional theory (DFT) to model steric effects at the hydroxyl group (C3) and ethyl branch (C5), which influence hydrogen-bonding and catalytic accessibility .
- Validate simulations with experimental kinetics (e.g., Arrhenius plots for oxidation rates) using continuous-flow hydrogenation reactors .
Q. How to design a systematic review for synthesizing fragmented data on this compound’s biological or environmental impacts?
- Methodological Answer :
- Adopt PRISMA guidelines: Define inclusion/exclusion criteria (e.g., peer-reviewed studies with LC-MS validation) and extract data using standardized forms (e.g., toxicity endpoints, degradation pathways) .
- Use tools like Google Forms to crowdsource data from collaborators, ensuring transparency in code management and versioning .
Methodological Best Practices
- Data Reproducibility : Share screen recordings of experimental setups and algorithm flowcharts to enhance replicability .
- Ethical Compliance : Adhere to safety protocols (e.g., PPE, waste disposal) as specified in chemical safety manuals .
- Literature Integrity : Avoid non-scholarly sources (e.g., encyclopedias); prioritize peer-reviewed journals and NIST-curated databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
